



# Application Notes and Protocols for JNJ-4355 in Hematological Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JNJ-4355  |           |
| Cat. No.:            | B12394187 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

JNJ-4355 is a highly potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] Overexpression of MCL-1 is a known resistance mechanism to various cancer therapies and is frequently observed in hematological malignancies, making it a compelling therapeutic target.[2] JNJ-4355 was developed to address the shortcomings of first-generation MCL-1 inhibitors by offering improved physicochemical properties, including high solubility and a short pharmacokinetic profile, which allows for tight control of exposure and a better therapeutic index.[3] These application notes provide a summary of the preclinical data for JNJ-4355 and detailed protocols for its experimental use in hematological cancer cell lines.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data for **JNJ-4355** based on preclinical studies.

Table 1: Physicochemical Properties of JNJ-4355[1][2]



| Property                  | Value                    |
|---------------------------|--------------------------|
| CHI LogD (pH 7.4)         | 2.35                     |
| Polar Surface Area (EPSA) | 151 Ų                    |
| Equilibrium Solubility    | 3.14 mM (in pH 7 buffer) |
| Protein Binding           | 99.93%                   |

## Table 2: In Vitro Potency and Selectivity of JNJ-4355

| Assay Type                                 | Cell Line / Target  | Value                               |
|--------------------------------------------|---------------------|-------------------------------------|
| MCL-1 Binding Affinity (K <sub>i</sub> )   | Human MCL-1         | 18 pM[1] (HTRF assay)[4]            |
| Cellular Potency (AC50)                    | MOLP-8              | 8.7 nM (CellTiter-Glo)[4]           |
| Cellular Potency (AC50)                    | MOLP-8              | 12 nM (Caspase-Glo)[5]              |
| Cellular Potency (AC50)                    | AML Patient Samples | 0.29-75 nM (in 25 of 27 samples)[2] |
| Selectivity vs. BCL-XL (K <sub>i</sub> )   | Human BCL-XL        | >5000 nM[3]                         |
| Selectivity vs. BCL2 (K <sub>i</sub> )     | Human BCL2          | >3750 nM[4][5]                      |
| Selectivity vs. BFL-1/A1 (K <sub>i</sub> ) | Human BCL2A1        | >5000 nM[4][5]                      |

### Table 3: In Vivo Efficacy of JNJ-4355[1][3]

| Xenograft Model  | Cell Line | Treatment Regimen                        | Outcome                                              |
|------------------|-----------|------------------------------------------|------------------------------------------------------|
| Multiple Myeloma | MOLP-8    | Single 10 mg/kg<br>intravenous (IV) dose | Complete tumor<br>regression for over 25<br>days.[3] |
| AML              | MOLM13    | Not specified                            | Confirmed disruption of MCL-1:BAK complex.[1][3]     |



## **Signaling Pathway**

**JNJ-4355** functions by directly binding to the BH3-binding groove of the MCL-1 protein, thereby preventing it from sequestering pro-apoptotic proteins like BAK. This frees BAK to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.



Click to download full resolution via product page

Mechanism of Action of JNJ-4355.

# Experimental Protocols Cell Culture of MOLP-8 Cells

#### Materials:

- MOLP-8 cell line
- RPMI-1640 medium



- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (100x)
- Sterile cell culture flasks (T-75)
- Sterile centrifuge tubes (15 mL and 50 mL)
- Incubator (37°C, 5% CO<sub>2</sub>)
- Hemocytometer or automated cell counter

#### Protocol:

- Prepare complete growth medium: RPMI-1640 supplemented with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.
- Thaw a cryopreserved vial of MOLP-8 cells rapidly in a 37°C water bath.
- Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge at 300 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
- Transfer the cell suspension to a T-75 flask.
- Incubate at 37°C with 5% CO<sub>2</sub>.
- Monitor cell density and viability. Subculture cells every 2-3 days by diluting the cell suspension to a seeding density of approximately 0.5 x 10<sup>6</sup> cells/mL. MOLP-8 cells grow in suspension.

## In Vitro Cell Viability Assay (AC<sub>50</sub> Determination)

This protocol is based on a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels.





Click to download full resolution via product page

Workflow for In Vitro Cell Viability Assay.



#### Materials:

- MOLP-8 cells in logarithmic growth phase
- Complete growth medium
- JNJ-4355 stock solution (e.g., 10 mM in DMSO)
- Sterile 96-well white-walled, clear-bottom microplates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- · Multichannel pipette
- Luminometer plate reader

#### Protocol:

- Harvest and count MOLP-8 cells. Adjust the cell density to 1 x 10<sup>5</sup> cells/mL in complete growth medium.
- Dispense 100 μL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
- Prepare a 2x serial dilution of **JNJ-4355** in complete growth medium. A typical concentration range would span from 1 nM to 10  $\mu$ M. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
- Add 100  $\mu$ L of the diluted **JNJ-4355** or vehicle control to the appropriate wells. The final volume in each well will be 200  $\mu$ L.
- Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.



- Measure the luminescence using a plate reader.
- Plot the luminescence values against the log of the **JNJ-4355** concentration and fit the data to a four-parameter logistic curve to determine the AC<sub>50</sub> value.

# In Vivo Tumor Xenograft and Efficacy Study





Click to download full resolution via product page

Workflow for In Vivo Xenograft Efficacy Study.



#### Materials:

- 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG)
- MOLP-8 cells
- Matrigel (optional)
- Sterile PBS
- JNJ-4355 formulated for intravenous administration
- Vehicle control
- Calipers
- Animal scale

#### Protocol:

- Harvest MOLP-8 cells and resuspend them in sterile PBS (with or without Matrigel) at a concentration of  $50 \times 10^6$  cells/mL.
- Subcutaneously inject 100  $\mu$ L of the cell suspension (5 x 10<sup>6</sup> cells) into the flank of each mouse.
- Monitor the mice for tumor formation. Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.
- Administer a single intravenous (tail vein) bolus dose of JNJ-4355 (10 mg/kg) to the treatment group. Administer an equivalent volume of the vehicle to the control group.
- Continue to measure tumor volume and mouse body weight 2-3 times per week for the duration of the study (e.g., >25 days).



- At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic marker analysis like MCL-1:BAK complex disruption via coimmunoprecipitation).
- Plot the mean tumor volume for each group over time to assess tumor growth inhibition and regression. Analyze for statistical significance.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. Probe JNJ-4355 | Chemical Probes Portal [chemicalprobes.org]
- 5. eubopen.org [eubopen.org]
- To cite this document: BenchChem. [Application Notes and Protocols for JNJ-4355 in Hematological Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394187#jnj-4355-experimental-protocol-for-hematological-cancer-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com